Ispinesib Ispinesib N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide is a member of benzamides.
Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.
Brand Name: Vulcanchem
CAS No.: 336113-53-2
VCID: VC0548444
InChI: InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Molecular Formula: C30H33ClN4O2
Molecular Weight: 517.1 g/mol

Ispinesib

CAS No.: 336113-53-2

Cat. No.: VC0548444

Molecular Formula: C30H33ClN4O2

Molecular Weight: 517.1 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Ispinesib - 336113-53-2

Specification

CAS No. 336113-53-2
Molecular Formula C30H33ClN4O2
Molecular Weight 517.1 g/mol
IUPAC Name N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Standard InChI InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1
Standard InChI Key QJZRFPJCWMNVAV-HHHXNRCGSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
SMILES CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Appearance Solid powder

Introduction

Chemical and Structural Properties of Ispinesib

Ispinesib (C30H33ClN4O2) is a quinazolinone-derived compound with a molecular weight of 517.1 g/mol . Its structure features a benzamide core linked to a chloro-substituted quinazolinone moiety, enabling high-affinity binding to KSP’s allosteric site . X-ray crystallography reveals that ispinesib occupies a hydrophobic pocket formed by helices α2 and α3 of KSP, stabilizing the ADP-bound state and preventing microtubule interaction .

Table 1: Key Chemical Properties of Ispinesib

PropertyValue
Molecular FormulaC30H33ClN4O2
Molecular Weight517.1 g/mol
IUPAC NameN-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Binding Affinity (Ki)0.6 nM
Protein Binding81.1–96.2% (mean 90.5%)

Preclinical Efficacy and Selectivity

In Vitro Antiproliferative Activity

Ispinesib demonstrated nanomolar potency across 53 breast cancer cell lines (median IC50: 4.1 nM) . Notably, it retained activity in paclitaxel-resistant models, suggesting a non-overlapping resistance mechanism .

Table 2: In Vivo Efficacy in Xenograft Models

Tumor TypeResponseSource
Hormone-refractory prostate cancerStable disease (≥18 weeks)
Triple-negative breast cancerTumor-free survivors (3/5 models)
Pediatric sarcomaComplete responses in rhabdoid/Wilms tumors

Clinical Development and Pharmacokinetics

Phase I Trials

  • Monotherapy: The maximum tolerated dose (MTD) was 18 mg/m² every 21 days, with dose-limiting neutropenia .

  • Combination with docetaxel: MTD: ispinesib 10 mg/m² + docetaxel 60 mg/m²; pharmacokinetics showed no drug-drug interactions .

Phase II Trials in Breast Cancer

  • Single-agent activity: 9% objective response rate (4/45 patients) in taxane/anthracycline-refractory disease .

  • Combination with capecitabine: Enhanced antitumor activity vs. monotherapy in preclinical models .

Table 3: Key Clinical Outcomes

Trial PhasePopulationResponse RateMedian PFS
Phase IIMetastatic breast cancer9% (PR)5.9 weeks
Phase IbSolid tumors (combo)29% SDNot reached

Recent Advances and Structural Derivatives

Ferrocene-Ispinesib Hybrids

Incorporating ferrocenyl groups enhanced antiproliferative activity (IC50: 2–8 nM vs. 15 nM for parent compound) via ROS generation and mitotic arrest .

Metal Complexes

Rhodium and iridium derivatives showed dual KSP inhibition and DNA intercalation, achieving IC50 values <10 nM in leukemia models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator